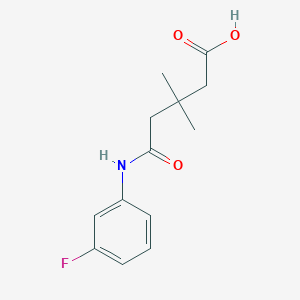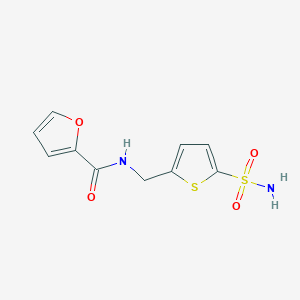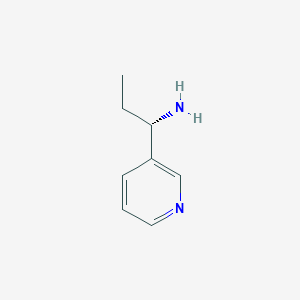
4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide is a chemical compound that features a benzamide core substituted with a difluoromethoxy group and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(difluoromethoxy)benzoic acid with an appropriate amine under amide bond-forming conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the benzamide core.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: It can be utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Biological Studies: The compound can serve as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the benzamide core can interact with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound features a similar benzamide core but with different substituents, leading to distinct properties and applications.
[(5-{[2-(difluoromethoxy)benzyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]methylamine hydrochloride:
Uniqueness
4-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to the presence of both the difluoromethoxy group and the triazole ring, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8F2N4O2 |
|---|---|
Molekulargewicht |
254.19 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C10H8F2N4O2/c11-9(12)18-7-3-1-6(2-4-7)8(17)15-10-13-5-14-16-10/h1-5,9H,(H2,13,14,15,16,17) |
InChI-Schlüssel |
UAVNRXVWJRAQGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=NN2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



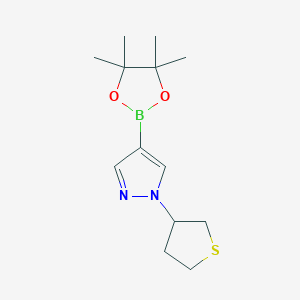
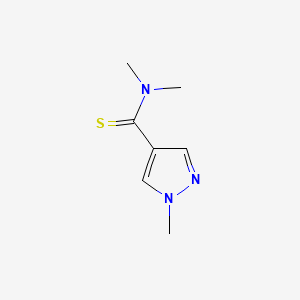
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
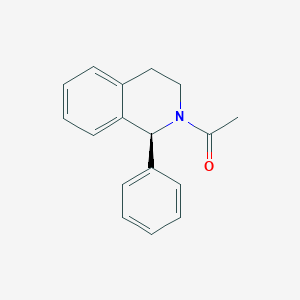

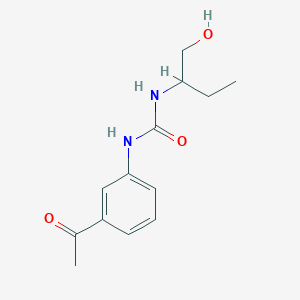
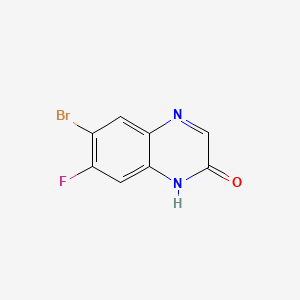
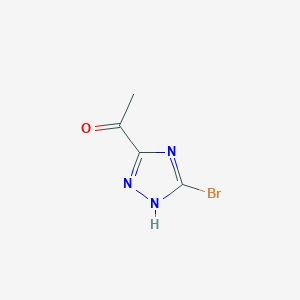
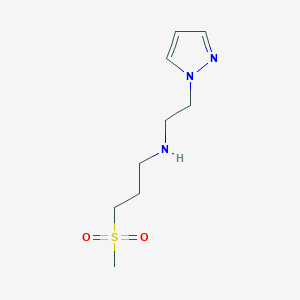
![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
